![molecular formula C14H8N6OS B13112278 5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 89573-60-4](/img/structure/B13112278.png)
5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide is a complex organic compound that features a unique arrangement of pyridine and thiadiazolo-pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of pyridine derivatives and thiadiazolo-pyrazine intermediates, followed by oxidation to introduce the oxide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its favorable electronic properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in dye-sensitized solar cells (DSSCs) as a sensitizer.
Wirkmechanismus
The mechanism by which 2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide exerts its effects involves its interaction with specific molecular targets. In organic electronics, it functions by facilitating charge transport through its conjugated system . In medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound shares a similar thiadiazolo-pyridine core but differs in its substituents.
Thiazolo[4,5-b]pyridine derivatives: These compounds have a similar structural motif but with variations in the heterocyclic rings.
Uniqueness
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide is unique due to its specific arrangement of pyridine and thiadiazolo-pyrazine rings, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise electronic characteristics .
Eigenschaften
CAS-Nummer |
89573-60-4 |
|---|---|
Molekularformel |
C14H8N6OS |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
5-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-yl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H8N6OS/c21-20-8-4-2-6-10(20)12-11(9-5-1-3-7-15-9)16-13-14(17-12)19-22-18-13/h1-8H |
InChI-Schlüssel |
FWZBSTGPXDHUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC3=NSN=C3N=C2C4=CC=CC=[N+]4[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)

![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)




![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)




